

F-14329: An Emerging Fungal Metabolite with Neuroprotective Potential

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Compound of Interest

Compound Name: F-14329

Cat. No.: B3025919

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An In-depth Technical Overview for Researchers and Drug Development Professionals

F-14329 is a naturally occurring tetramic acid fungal metabolite that has recently garnered scientific interest for its potential therapeutic applications. This document provides a comprehensive summary of the initial research, focusing on its neuroprotective properties. The information is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel compounds for neurodegenerative disorders.

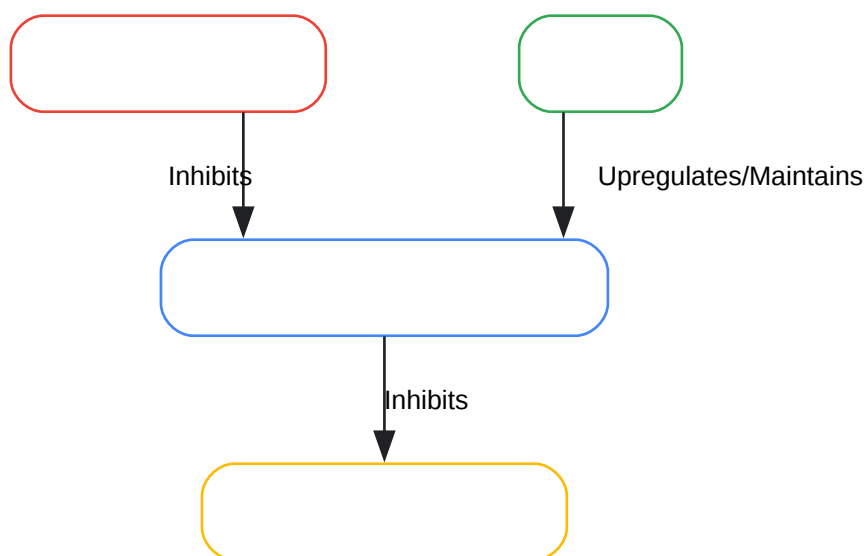
Core Data Summary

Initial studies have investigated the neuroprotective effects of **F-14329** in an in vitro model of Parkinson's disease. The available quantitative data from these preliminary studies is summarized below.

Parameter	Experimental Condition	Result	Reference
Cell Viability	SH-SY5Y cells treated with MPP+ (a neurotoxin used to model Parkinson's disease)	F-14329 significantly protected cells from MPP+-induced cytotoxicity.	[1][2]
Bcl-2 Protein Levels	SH-SY5Y cells treated with MPP+	F-14329 attenuated the reduction of the anti-apoptotic protein Bcl-2 caused by MPP+.	[1][2]
Cytotoxic Activity	Not specified	Exhibits cytotoxic activity.	[3]
Lipid Absorption	In vivo (mice)	Reported to inhibit the absorption of neutral lipids.	[3]

Mechanism of Action: Neuroprotection

The primary therapeutic potential of **F-14329**, as suggested by initial research, lies in its neuroprotective capabilities. Studies have shown that **F-14329** can shield dopaminergic neuronal cells from chemically induced cell death, a hallmark of Parkinson's disease models.[1][2] The proposed mechanism involves the modulation of apoptotic pathways. Specifically, **F-14329** has been observed to counteract the downregulation of Bcl-2, an anti-apoptotic protein, which is typically suppressed in response to neurotoxic insults.[1][2] By maintaining Bcl-2 levels, **F-14329** may help to prevent the initiation of the cell death cascade.



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Proposed neuroprotective mechanism of **F-14329**.

Experimental Protocols

The following outlines the key experimental methodologies used in the initial evaluation of **F-14329**'s neuroprotective effects.

In Vitro Model of Parkinson's Disease

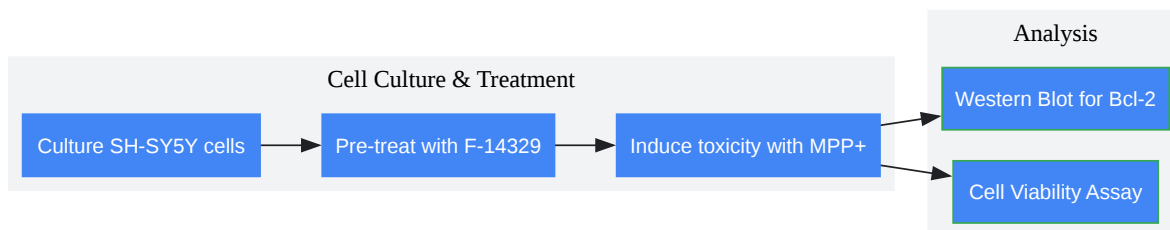
- Cell Line: SH-SY5Y human neuroblastoma cells, a common model for studying dopaminergic neurons.
- Neurotoxin: 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively destroys dopaminergic neurons and is used to induce a Parkinson's-like state in vitro.
- Treatment Protocol:
 - SH-SY5Y cells are cultured under standard conditions.
 - Cells are pre-treated with **F-14329** at various concentrations.
 - Following pre-treatment, cells are exposed to MPP+ to induce cytotoxicity.
 - Cell viability and protein expression levels are assessed.

Cell Viability Assay

- Methodology: A standard cell viability assay (e.g., MTT or WST-1 assay) is used to quantify the extent of cell death.
- Procedure:
 - After treatment with **F-14329** and/or MPP+, the assay reagent is added to the cell culture.
 - The reagent is metabolized by viable cells into a colored product.
 - The absorbance of the colored product is measured using a spectrophotometer, which is directly proportional to the number of living cells.

Western Blot Analysis for Bcl-2 Expression

- Objective: To determine the effect of **F-14329** on the expression levels of the anti-apoptotic protein Bcl-2.
- Procedure:
 - Proteins are extracted from the treated SH-SY5Y cells.
 - Protein samples are separated by size using SDS-PAGE.
 - The separated proteins are transferred to a membrane.
 - The membrane is incubated with a primary antibody specific for Bcl-2, followed by a secondary antibody conjugated to a detection enzyme.
 - The protein bands are visualized and quantified to determine the relative expression of Bcl-2 in different treatment groups.



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